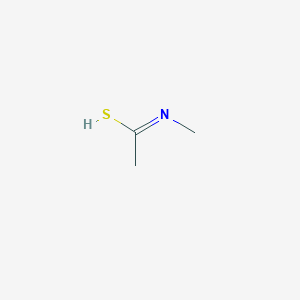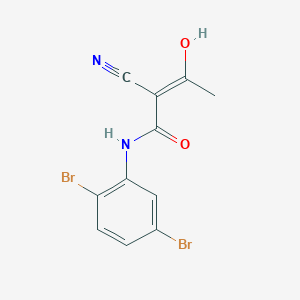
2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate
概要
説明
2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a 2,5-dioxopyrrolidin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is purified by recrystallization or chromatography.
Thiophene-3-carboxylic acid: is dissolved in a suitable solvent like dichloromethane.
N-hydroxysuccinimide: and are added to the solution.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction conditions, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The ester bond can be hydrolyzed to yield thiophene-3-carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Oxidized thiophene compounds.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Thiophene-3-carboxylic acid and N-hydroxysuccinimide.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Bioconjugation: It serves as a linker in the conjugation of biomolecules, aiding in the development of targeted drug delivery systems and diagnostic tools.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism by which 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate exerts its effects depends on its application:
In medicinal chemistry: , it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In materials science: , the compound’s electronic properties are crucial, influencing the conductivity and stability of the materials in which it is incorporated.
In bioconjugation: , the ester linkage facilitates the attachment of biomolecules, enabling targeted interactions with biological systems.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring but differ in the position and nature of substituents.
N-hydroxysuccinimide esters: These esters are commonly used in bioconjugation and share the NHS moiety with 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the NHS ester, which imparts specific reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-1-2-8(12)10(7)14-9(13)6-3-4-15-5-6/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOJYDZVSXRFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B8007225.png)









![1-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8007315.png)

